molecular formula C12H17BrClN B13707387 1-Benzyl-4-bromopiperidine Hydrochloride

1-Benzyl-4-bromopiperidine Hydrochloride

Cat. No.: B13707387
M. Wt: 290.63 g/mol
InChI Key: RNVDQPGICLQBIX-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidine Hydrochloride is a chemical compound with the molecular formula C12H16BrN·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromopiperidine Hydrochloride can be synthesized through several methods. One common approach involves the bromination of 1-benzylpiperidine. The reaction typically uses bromine or a bromine source in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromopiperidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 1-benzylpiperidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzyl group, leading to different products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: 1-Benzyl-4-substituted piperidines.

    Reduction: 1-Benzylpiperidine.

    Oxidation: Various oxidized derivatives depending on the site of oxidation.

Scientific Research Applications

1-Benzyl-4-bromopiperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromopiperidine Hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the piperidine ring can interact with various biological receptors. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-N-Cbz-piperidine: Contains a carbobenzyloxy group, which can be used as a protecting group in organic synthesis.

    1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group, making it more polar and potentially more reactive in hydrogen bonding interactions.

Uniqueness: 1-Benzyl-4-bromopiperidine Hydrochloride is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

1-benzyl-4-bromopiperidine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H

InChI Key

RNVDQPGICLQBIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2.Cl

Origin of Product

United States

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